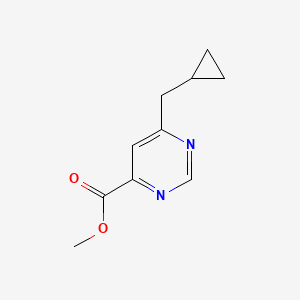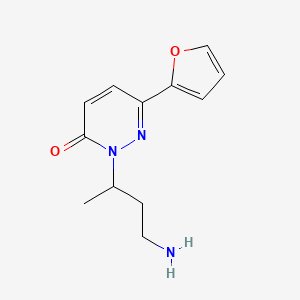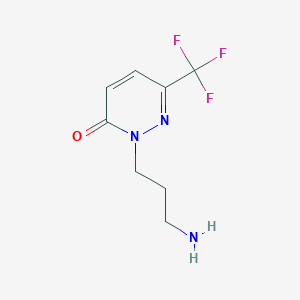![molecular formula C23H25ClN2O3 B1484532 Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate CAS No. 2203015-46-5](/img/structure/B1484532.png)
Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate
Overview
Description
Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate is a synthetic compound that has been the subject of various scientific studies due to its unique chemical structure and potential applications across multiple fields including chemistry, biology, medicine, and industry. This compound is notable for its complex structure, featuring a combination of isoquinoline and pyrrolidine rings, which confer specific chemical properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate typically involves multi-step organic synthesis. Key steps include the formation of the pyrrolidine ring, the incorporation of the 4-chlorophenyl group, and the final coupling with the isoquinoline carboxylate moiety. Specific reaction conditions often involve the use of strong bases or acids, protective groups to control reactivity, and purification steps such as chromatography.
Industrial Production Methods: Industrial-scale production of this compound would likely utilize scalable synthetic methods, emphasizing cost-effectiveness, yield optimization, and minimal environmental impact. Common strategies may include the use of batch or continuous-flow reactors, catalysis to increase reaction efficiency, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions including oxidation, reduction, substitution, and addition reactions. Each type of reaction can be exploited to modify its structure or functional groups for specific applications.
Common Reagents and Conditions
Oxidation: Typically carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Commonly performed with reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Often involves reagents such as nucleophiles (e.g., thiols, amines) under basic conditions.
Addition: Frequently requires catalysts or specific solvents to facilitate the reaction.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: This compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules for various applications.
Biology: In biological research, it can be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine: Potential medicinal applications include drug development, where its unique structure might be tailored to enhance therapeutic effects or reduce side effects.
Industry: In industrial settings, it may be used as an intermediate in the synthesis of specialty chemicals, polymers, or other advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The structural components of the compound allow it to fit into binding sites and modulate the activity of biological molecules. The 4-chlorophenyl group, for instance, might enhance binding affinity through hydrophobic interactions or π-stacking with aromatic amino acids.
Comparison with Similar Compounds
Compared to similar compounds, Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate exhibits unique features such as a specific arrangement of functional groups that confer particular reactivity patterns and biological activity. Other similar compounds include derivatives of isoquinoline or pyrrolidine with different substituents, which can be compared based on their synthesis routes, reactivity, and applications.
By diving into this detail, you’ll be able to appreciate the multifaceted nature of this compound and its importance in various scientific and industrial contexts. Fascinating stuff!
Properties
IUPAC Name |
methyl 2-[2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidin-2-yl]ethyl]-3,4-dihydro-1H-isoquinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3/c1-29-23(28)20-4-2-3-16-11-13-25(15-21(16)20)14-12-19-9-10-22(27)26(19)18-7-5-17(24)6-8-18/h2-8,19H,9-15H2,1H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAVHLMGSWVCCW-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CN(CC2)CCC3CCC(=O)N3C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC2=C1CN(CC2)CC[C@@H]3CCC(=O)N3C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















